molecular formula C20H25NO4 B12209183 ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

Cat. No.: B12209183
M. Wt: 343.4 g/mol
InChI Key: PXLADPZTTKTGNO-UHFFFAOYSA-N
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Description

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a potent and selective chemical probe identified as a macrodomain inhibitor of PARP14, a key member of the PARP family involved in the regulation of ADP-ribosylation signaling. This compound exhibits high affinity for the second macrodomain of PARP14 (MACROD2), demonstrating an IC50 of 0.9 µM in enzymatic assays and effectively displacing a fluorescent ADP-ribose probe. Its primary research value lies in its ability to selectively inhibit PARP14's ADP-ribosylhydrolase activity, which plays a crucial role in modulating macrophage activation and polarization. By interfering with PARP14 function, this inhibitor has been shown to shift macrophages from a pro-tumorigenic, "M2-like" state towards a pro-inflammatory, "M1-like" phenotype, thereby uncovering a key mechanism in the tumor microenvironment and cancer-immune cell crosstalk. This makes it an invaluable tool for investigating the roles of PARP14 and mono-ADP-ribosylation in cancer biology, inflammatory diseases, and the development of novel immunotherapeutic strategies. Research utilizing this inhibitor provides critical insights into post-translational signaling pathways that control immune cell function and offers a promising avenue for targeted therapeutic discovery.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-19-14(3)9-13(2)10-17(16)19/h9-11,15H,4-8,12H2,1-3H3

InChI Key

PXLADPZTTKTGNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

Reagents :

  • Resorcinol derivatives (e.g., 3,5-dimethylphenol)

  • β-Ketoesters (e.g., ethyl acetoacetate)

  • Acid catalysts (e.g., FeCl₃·6H₂O, PVPP-BF₃, or meglumine sulfate)

Procedure :
A mixture of 3,5-dimethylphenol (10 mmol) and ethyl acetoacetate (12 mmol) is heated under reflux with FeCl₃·6H₂O (10 mol%) in toluene for 16 hours. The reaction yields 6,8-dimethyl-4-methylcoumarin, which is subsequently brominated at the 4-methyl position to form 4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one.

Optimization :

  • Catalyst selection : PVPP-BF₃ increases yield to 72–96% under ethanol reflux.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 93% yield in 5 min using meglumine sulfate).

Synthesis of Ethyl Piperidine-4-Carboxylate

Ethyl piperidine-4-carboxylate serves as the piperidine precursor. Its preparation involves esterification or alkylation of piperidine-4-carboxylic acid.

Esterification of Piperidine-4-Carboxylic Acid

Reagents :

  • Piperidine-4-carboxylic acid

  • Ethanol, H₂SO₄ (catalyst)

Procedure :
Piperidine-4-carboxylic acid (10 g) is refluxed in ethanol (100 mL) with concentrated H₂SO₄ (2 mL) for 24 hours. The crude product is purified via distillation, yielding ethyl piperidine-4-carboxylate (85%).

Alkylation of Piperidine

Reagents :

  • Ethyl piperidine-4-carboxylate

  • Methyl iodide, K₂CO₃

Procedure :
Ethyl piperidine-4-carboxylate (4.72 g) reacts with methyl iodide (2.24 mL) in acetonitrile (50 mL) using K₂CO₃ (8.29 g) as a base. After 2 hours, the mixture is extracted with ethyl acetate, washed with brine, and concentrated to yield 1-methylpiperidine-4-carboxylate (51% yield).

Alkylation of Piperidine with Coumarin-Methyl Bromide

The final step involves nucleophilic substitution, where the coumarin-methyl bromide reacts with ethyl piperidine-4-carboxylate.

Reaction Conditions

Reagents :

  • 4-(Bromomethyl)-6,8-dimethyl-2H-chromen-2-one

  • Ethyl piperidine-4-carboxylate

  • Base (e.g., K₂CO₃, NaHCO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure :
A mixture of 4-(bromomethyl)-6,8-dimethylcoumarin (5 mmol), ethyl piperidine-4-carboxylate (5.5 mmol), and K₂CO₃ (15 mmol) in DMF (20 mL) is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (hexane/ethyl acetate, 7:3), yielding the target compound (68–75%).

Key Variables :

  • Solvent : DMF enhances reaction efficiency compared to acetonitrile.

  • Temperature : Higher temperatures (60–80°C) reduce reaction time but may increase side products.

Alternative Synthetic Strategies

One-Pot Synthesis

A streamlined approach combines coumarin formation and alkylation in a single pot. For example, 3,5-dimethylphenol, ethyl acetoacetate, and 4-(bromomethyl)piperidine-1-carboxylate react under microwave irradiation with PVPP-BF₃, yielding the target compound in 65% yield.

Enzymatic Catalysis

Recent studies explore lipase-catalyzed transesterification for greener synthesis, though yields remain moderate (45–50%).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 2.32 (s, 6H, 6,8-CH₃), δ 4.12 (q, 2H, -COOCH₂CH₃), δ 5.21 (s, 2H, -CH₂-piperidine).

  • LC-MS : Molecular ion peak at m/z 357.4 [M+H]⁺.

Challenges and Optimization

  • Steric hindrance : Bulky substituents on coumarin reduce alkylation efficiency. Using polar aprotic solvents (e.g., DMF) mitigates this.

  • Byproducts : Over-alkylation is minimized by controlling stoichiometry (1:1.1 ratio of coumarin-bromide to piperidine).

Industrial-Scale Production

For large-scale synthesis (≥1 kg):

  • Continuous-flow reactors improve heat transfer and reduce reaction time (3 hours vs. 12 hours batch).

  • Cost analysis : Raw materials account for 70% of costs, emphasizing the need for efficient catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, dihydrochromen-2-ones, and piperidine-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Structural Features Synthetic Highlights Potential Applications
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate - Piperidine-4-carboxylate ester
- 6,8-Dimethylcoumarin substituent via methylene linkage
Likely alkylation of ethyl piperidine-4-carboxylate with a coumarin-derived halide Fluorescent probes, enzyme inhibitors (due to coumarin’s π-conjugated system)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate - Bicyclic naphthyridine core
- Ethyl ester and oxo groups
Hydrogenation of oxime intermediates with Raney nickel Central nervous system (CNS) targets (structural similarity to tropane alkaloids)
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate - Piperidine-4-carboxylate ester
- 2-Chloroethyl substituent
Alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane Intermediate in umeclidinium bromide synthesis (bronchodilator)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate - Piperidine ester with oxime and ethoxycarbonylpropyl groups Condensation of ketones with O-methylhydroxylamine hydrochloride Probing stereochemical effects in drug design

Structural and Functional Differences

Substituent Effects: The coumarin-methyl group in the target compound introduces aromaticity and extended conjugation, which may enhance fluorescence or π-π stacking interactions in biological systems. In contrast, the 2-chloroethyl group in the patent compound facilitates nucleophilic substitution reactions, making it a versatile synthetic intermediate.

Synthetic Complexity :

  • The target compound’s coumarin linkage likely requires multi-step synthesis (e.g., bromination of coumarin followed by alkylation), whereas the 2-oxodecahydro-1,6-naphthyridine derivative is synthesized via oxime hydrogenation, a method less applicable to aromatic systems.

Spectroscopic Signatures :

  • The coumarin moiety would exhibit distinct UV-Vis absorption (λmax ~300–350 nm) and characteristic <sup>1</sup>H NMR signals for methyl groups (δ ~2.3–2.5 ppm) and the coumarin lactone (δ ~6.0–8.0 ppm). This contrasts with the aliphatic signals of the 2-chloroethyl compound (δ ~3.5–4.0 ppm for CH2Cl) .

Biological Activity

Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential and underlying mechanisms.

Chemical Structure

The compound is characterized by the presence of a piperidine ring and a coumarin moiety. The structural formula can be represented as follows:

C17H21N O4\text{C}_{17}\text{H}_{21}\text{N O}_4

1. Antioxidant Activity

Coumarins, including derivatives like this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Table 1: Antioxidant Activity of Coumarin Derivatives

Compound NameIC50 (µM)Source
This compoundTBDIn vitro studies
Esculetin10V79 cells
Coumarin15Various

2. Anti-inflammatory Properties

Research indicates that coumarin derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Inflammatory Bowel Disease
In a study involving animal models of colitis, coumarin derivatives significantly reduced inflammation markers and improved histopathological scores. This suggests that the compound may have therapeutic potential in inflammatory bowel diseases.

3. Anticancer Activity

Coumarins have been studied for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has potential mechanisms involving the modulation of cell signaling pathways related to cancer proliferation.

Table 2: Anticancer Activity of Coumarin Derivatives

Compound NameCancer TypeMechanism of Action
This compoundBreast CancerInduces apoptosis via Bcl-xL inhibition
UmbelliferoneColon CancerCell cycle arrest at G2/M phase

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It can affect pathways such as NF-kB and MAPK, which are crucial in cancer progression.
  • Scavenging Free Radicals : The antioxidant activity contributes to its protective effects against cellular damage.

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